AZ 12216052

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZ 12216052 是一种化合物,以其作为代谢型谷氨酸受体 8 (mGluR8) 的正向变构调节剂而闻名。 这种化合物因其潜在的治疗应用而引起科学界的关注,特别是在焦虑和神经性疼痛领域 .

作用机制

AZ 12216052 通过与 mGluR8 受体的变构位点结合来发挥作用。这种结合增强了受体对其天然配体谷氨酸的反应,从而调节突触传递。 该化合物镇静的作用被认为是由于其能够减少参与焦虑的特定大脑区域的兴奋性神经传递 .

生化分析

Biochemical Properties

AZ 12216052 plays a significant role in biochemical reactions by modulating the activity of mGluR8. It enhances the receptor’s response to glutamate, a key neurotransmitter in the central nervous system. The compound interacts with mGluR8 by binding to an allosteric site, which is distinct from the glutamate binding site. This interaction increases the receptor’s sensitivity to glutamate, thereby potentiating its signaling effects .

Cellular Effects

This compound has been shown to influence various cellular processes. In human neuroblastoma SH-SY5Y cells, the compound enhances cell viability and protects against damage induced by staurosporine and doxorubicin. It also stimulates cell proliferation and differentiation. Additionally, this compound modulates the excitatory currents in retinal ganglion cells, which are crucial for visual processing .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric site of mGluR8, which leads to a conformational change in the receptor. This change enhances the receptor’s affinity for glutamate, resulting in increased activation of downstream signaling pathways. The compound’s positive allosteric modulation of mGluR8 has been linked to its anxiolytic effects, as it reduces measures of anxiety in animal models .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained effects over time. In vitro studies have shown that the compound maintains its protective effects on neuroblastoma cells for up to 48 hours. In vivo studies indicate that a single dose of this compound can reduce anxiety-related behaviors in mice for several hours post-administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 10 mg/kg, the compound significantly reduces anxiety-related behaviors without affecting locomotor activity. Higher doses have not been extensively studied, but it is important to consider potential toxic or adverse effects at elevated concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to glutamate signaling. It interacts with mGluR8, which plays a role in modulating synaptic transmission and plasticity. The compound’s modulation of mGluR8 activity can influence metabolic flux and the levels of various metabolites associated with glutamate signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively modulate mGluR8 activity. The compound’s distribution is influenced by its interaction with transporters and binding proteins that facilitate its localization to specific cellular compartments .

Subcellular Localization

This compound is localized to subcellular compartments where mGluR8 is expressed. This includes the synaptic membranes of neurons, where it can modulate synaptic transmission. The compound’s activity is dependent on its localization, as it needs to be in proximity to mGluR8 to exert its effects .

准备方法

合成路线和反应条件

AZ 12216052 的合成涉及多个步骤,从关键中间体的制备开始。主要的合成路线包括:

溴苯基中间体的形成: 第一步涉及对苯环进行溴化,形成溴苯基化合物。

硫醚的形成: 然后,将溴苯基中间体与硫醇化合物反应,形成硫醚键。

乙酰胺的形成: 最后一步涉及将硫醚中间体与乙酰胺衍生物反应,形成 this compound。

反应条件通常涉及使用二氯甲烷或四氢呋喃等有机溶剂,温度保持在 0°C 至室温之间,以确保最佳收率 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对更高的收率和纯度进行了优化,通常涉及连续流动反应器和自动化系统,以精确控制反应参数。 采用重结晶和色谱等纯化步骤来达到所需的产物质量 .

化学反应分析

反应类型

AZ 12216052 经历几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜或砜。

还原: 还原反应可以将硫醚键转化为硫醇基团。

取代: 溴苯基可以发生亲核取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过苯甲酸。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

取代: 在碱性条件下使用胺或硫醇等亲核试剂.

主要产物

科学研究应用

AZ 12216052 具有广泛的科学研究应用:

化学: 用作工具化合物来研究 mGluR8 的调节及其对突触传递的影响。

生物学: 研究其在调节神经元信号传导及其潜在的神经保护作用中的作用。

医学: 探索其在治疗焦虑和神经性疼痛方面的治疗潜力。

相似化合物的比较

类似化合物

AZ 12216053: 另一种具有类似性质但药代动力学特性不同的 mGluR8 正向变构调节剂。

VU 0155041: mGluR4 的正向变构调节剂,也表现出镇静作用,但靶向不同的受体亚型。

独特性

AZ 12216052 由于其对 mGluR8 的高度选择性和其有效的镇静作用而独一无二。 与其他调节剂不同,它不会显着影响治疗动物的速度,这使其成为具有最小副作用的治疗应用的有希望的候选药物 .

属性

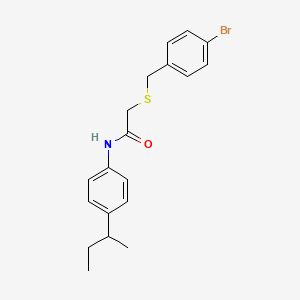

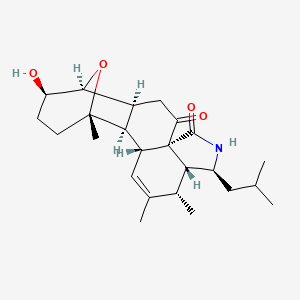

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUYZJOTWYRWNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does AZ12216052 interact with mGluR8, and what are the downstream effects observed in the studies?

A1: AZ12216052 acts as a positive allosteric modulator of mGluR8, meaning it binds to a site distinct from the orthosteric (glutamate binding) site and enhances the receptor's activity when an agonist is present [, ]. The exact mechanism of this allosteric modulation is not fully elucidated in the provided papers.

- Modulation of nociceptive responses: In a rat model of neuropathic pain, intra-dorsal striatum administration of AZ12216052 increased the tail-flick latency, suggesting an analgesic effect [].

- Changes in neuronal activity: AZ12216052 was found to inhibit the activity of ON cells and stimulate OFF cells within the rostral ventromedial medulla (RVM) in rats with neuropathic pain, potentially contributing to the observed analgesic effects [].

Q2: How does the activity of AZ12216052 compare to other mGluR8 modulators in the context of the provided research?

A2: The studies highlight differences in the effects of AZ12216052 compared to other mGluR8 modulators:

- (S)-3,4-DCPG: This selective mGluR8 agonist consistently demonstrated more potent effects than AZ12216052 in the neuropathic pain model, both in terms of modulating nociceptive responses and influencing RVM neuronal activity [].

- VU0155041: This selective mGluR4 positive allosteric modulator did not show any significant effect on thermal nociception or RVM cell activity, indicating that AZ12216052's effects are likely mediated through mGluR8 and not mGluR4 [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)

![(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B605643.png)

![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid](/img/structure/B605648.png)